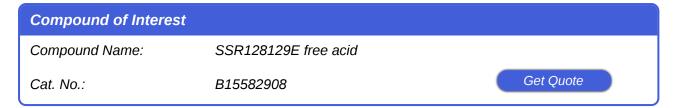




Application Notes and Protocols: SSR128129E Free Acid Migration Assay in HUVEC Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3][4] It acts by binding to the extracellular domain of FGFRs, thereby inhibiting FGF-induced receptor internalization and downstream signaling.[1][5] The FGF/FGFR signaling axis plays a critical role in endothelial cell functions, including proliferation and migration, which are fundamental processes in angiogenesis.[6] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis and the effects of potential inhibitors. SSR128129E has been shown to inhibit FGF2-induced HUVEC migration with an IC50 of 15.2 ± 4.5 nM.[1] These application notes provide detailed protocols for assessing the inhibitory effect of **SSR128129E free acid** on HUVEC migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Data Presentation

Table 1: Inhibitory Activity of SSR128129E on HUVEC Functions

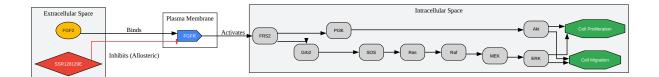


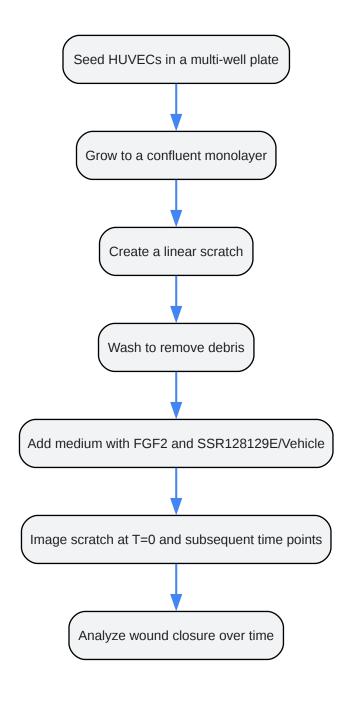
Parameter	Cell Type	Stimulant	IC50 Value	Reference
Migration	HUVEC	FGF2	15.2 ± 4.5 nM	[1]
Proliferation	HUVEC	FGF2	31 ± 1.6 nM	[1]
Proliferation	HUVEC	FGF-1	100 nM	[2]
Survival	Endothelial Cells	-	17.7 nM	[2]

Signaling Pathway

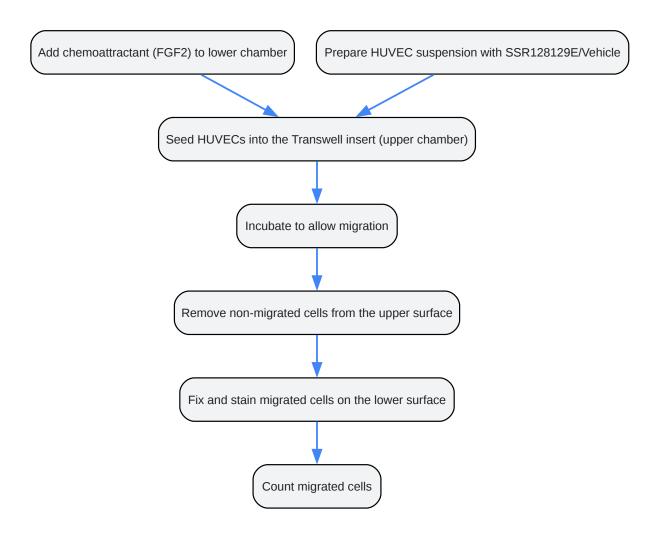
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) on the surface of HUVECs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell migration. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway, which regulate cytoskeletal reorganization, focal adhesion dynamics, and gene expression necessary for cell motility. SSR128129E, as an allosteric inhibitor, prevents the conformational changes required for receptor internalization and subsequent signaling, thereby blocking the pro-migratory effects of FGF.[1][5]











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- To cite this document: BenchChem. [Application Notes and Protocols: SSR128129E Free Acid Migration Assay in HUVEC Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582908#ssr128129e-free-acid-migration-assay-in-huvec-cells]

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